molecular formula C14H11F3N4O B040397 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-11-8

4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B040397
CAS RN: 115931-11-8
M. Wt: 308.26 g/mol
InChI Key: UUKMJUDIKVGGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as PHTPP . It is used to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .


Molecular Structure Analysis

The molecular formula of this compound is C14H11F3N4O . The structure includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethylphenyl group at the 7-position and a carboxamide group at the 3-position .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide , have shown promising results in anticancer research. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cancer cell proliferation. They have been used to develop novel anticancer agents that target multidrug resistance in cancer cells .

Estrogen Receptor Modulation

This compound has been identified as a selective estrogen receptor β (ERβ) full antagonist. It exhibits significant selectivity for ERβ over ERα, which is crucial since estrogen can have opposite effects on tumors expressing these receptors. ERα may enhance while ERβ may suppress tumor growth .

Anti-inflammatory Applications

Pyrimidine derivatives are known for their anti-inflammatory properties. They can be part of pharmacophores that contribute to the development of anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role .

Analgesic Effects

The analgesic properties of pyrimidine derivatives make them candidates for pain relief medication development. Their structural diversity allows for the synthesis of compounds that can act on various biological targets to alleviate pain .

Antipyretic Uses

Pyrimidine compounds also exhibit antipyretic (fever-reducing) effects. They can be integrated into therapeutic regimens that aim to reduce fever, especially in infectious diseases where fever is a common symptom .

Chemical Properties and Synthesis

The chemical properties of 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide make it a versatile compound for synthesis. Its structure allows for various substitutions and derivatizations, which can lead to the creation of numerous novel compounds with potential therapeutic applications .

properties

IUPAC Name

7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFGNDBDCDFDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420676
Record name 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

115931-11-8
Record name 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10.0 g amount of 7-(3-(trifluoromethyl) phenyl)pyrazolo(1,5-a)pyrimidine-3-carboxamide (prepared in the manner described in Example 1) is stirred under nitrogen as a suspension in 120 ml of glacial acetic acid (cooled in an ice bath) and then 5.5 g of sodium cyanoborohydride is added to the reaction mixture in portions with an additional 80 ml of glacial acetic acid. After one hour of stirring in the ice bath the mixture is stirred at room temperature for 19 hours. The solution is evaporated to dryness, then water is added and the white precipitate which forms is collected by filtration and washed with an aqueous saturated solution of sodium bicarbonate, then with water. The solid is treated with 100 ml of acetonitrile, isolated and dried to give 5.25 g of the desired product, which is recrystallized from acetonitrile, mp 157-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.